molecular formula C19H14FN5O2 B5558732 8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide

8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide

Cat. No. B5558732
M. Wt: 363.3 g/mol
InChI Key: GJSJFMQBEKLVJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives typically involves multi-step chemical processes, starting from basic aromatic compounds or acids. A common method includes the cyclization of aniline derivatives, followed by fluorination, and functionalization with various groups like pyridinyl and oxadiazolyl. For example, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a related compound, was synthesized through reactions including aniline condensation with diethyl ethoxymethylenemalonate, cyclization to the quinolinecarboxylate ester, and subsequent modifications (Stefancich et al., 1985).

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, quinoline carboxamide derivatives have been extensively studied for their biological activities. For instance, compounds similar to "8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide" have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, showcasing potential for cancer therapy due to their ability to modulate DNA damage response mechanisms (S. Degorce et al., 2016). Additionally, quinoline derivatives have shown high broad-spectrum antibacterial activities, providing a foundation for developing new antibacterial agents (G. Stefancich et al., 1985).

Fluorescence Sensing

Quinoline derivatives have also been applied in fluorescence sensing, illustrating their versatility beyond therapeutic uses. For example, a quinoline-based chemosensor demonstrated remarkable fluorescence enhancement in the presence of Zn2+ ions, highlighting its utility in detecting and quantifying Zn2+ in living cells and water samples, which is crucial for environmental monitoring and biological research (G. Park et al., 2015).

Molecular Biology

In the realm of molecular biology, quinoline and oxadiazole derivatives have been explored for their interactions with biological targets such as DNA gyrase and GABAA/benzodiazepine receptor, offering insights into the design of new molecules with potential therapeutic applications. This includes the study of structure-activity relationships to optimize antibacterial potency and minimize undesirable side effects (J. Domagala, 1994).

properties

IUPAC Name

8-fluoro-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c1-11(19-24-17(25-27-19)14-7-2-3-10-21-14)22-18(26)15-9-8-12-5-4-6-13(20)16(12)23-15/h2-11H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSJFMQBEKLVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)NC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide

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